Bis(4-nitrophenyl) methylphosphonate
Description
Structure
2D Structure
Properties
CAS No. |
6395-57-9 |
|---|---|
Molecular Formula |
C13H11N2O7P |
Molecular Weight |
338.21 g/mol |
IUPAC Name |
1-[methyl-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H11N2O7P/c1-23(20,21-12-6-2-10(3-7-12)14(16)17)22-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3 |
InChI Key |
SDAYVSWWJWIHPP-UHFFFAOYSA-N |
SMILES |
CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Other CAS No. |
6395-57-9 |
Synonyms |
is(4-nitrophenyl) methylphosphonate bis(para-nitrophenyl) methylphosphonate BNPMP |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Preparation
The synthesis of Bis(4-nitrophenyl) methylphosphonate (B1257008) can be achieved through several routes, each with its own advantages and limitations. These methods primarily involve the formation of phosphonate (B1237965) esters from appropriate precursors.
Direct Esterification and Transesterification Approaches
Direct esterification of methylphosphonic acid and transesterification from other phosphonates represent common strategies for forming the P-O-Ar linkage.
The direct reaction between methylphosphonic acid and 4-nitrophenol (B140041) to form Bis(4-nitrophenyl) methylphosphonate is a conceptually straightforward approach. However, the inherent diacidic nature of methylphosphonic acid and the lower reactivity of phenols compared to alcohols often necessitate the use of coupling agents or harsh reaction conditions to drive the reaction to completion. researchgate.net The esterification of phosphonic acids can be challenging due to the formation of both mono- and diesters. nih.gov The selective synthesis of the diester requires carefully controlled conditions.
Microwave-assisted synthesis in the presence of an ionic liquid has been shown to be an effective green method for the monoesterification of alkylphosphonic acids with alcohols. mdpi.com While this study focused on mono-esters, the principles could potentially be adapted for the synthesis of diesters by adjusting stoichiometry and reaction parameters. Another approach involves the use of coupling agents like propylphosphonic anhydride (B1165640) (T3P®), which has been successfully employed for the esterification of phosphinic acids. researchgate.net This reagent could facilitate the condensation between methylphosphonic acid and 4-nitrophenol.
Table 1: Reagents for Direct Esterification of Phosphonic Acids
| Coupling Agent/Catalyst | Description | Reference |
|---|---|---|
| Ionic Liquid ([bmim][BF4]) | Promotes microwave-assisted monoesterification of alkylphosphonic acids. | mdpi.com |
| Propylphosphonic Anhydride (T3P®) | Effective coupling agent for dehydration condensation of P-acids with alcohols. | researchgate.net |
Transesterification offers an alternative route where a more readily available dialkyl methylphosphonate, such as dimethyl methylphosphonate, is reacted with 4-nitrophenol. This equilibrium-driven reaction often requires the removal of the displaced alcohol (e.g., methanol) to favor the formation of the desired product. The use of a catalyst, typically a base or a metal salt, is common to accelerate the reaction. While specific literature detailing the transesterification of dimethyl methylphosphonate with 4-nitrophenol to yield the title compound is not abundant, this remains a viable synthetic strategy based on general principles of transesterification of phosphonates.
Precursor Chemistry and Intermediate Formation
The use of activated precursors of methylphosphonic acid provides a more reactive pathway for the synthesis of its esters.
Methylphosphonic dichloride is a highly reactive precursor for the synthesis of phosphonate esters. google.com The reaction with 4-nitrophenol, typically carried out in the presence of a base such as triethylamine (B128534) or pyridine, proceeds readily to form this compound. The base serves to neutralize the hydrogen chloride gas that is evolved during the reaction, driving the equilibrium towards the product. The reaction of methylphosphonic dichlorides with phenols in the presence of a catalyst like anhydrous magnesium chloride can also be employed to produce the corresponding aryl methylphosphonochloridates, which can then be further reacted to form the diester. researchgate.net
Table 2: Synthesis of Methylphosphonic Dichloride
| Reactants | Reagent | Reference |
|---|---|---|
| Dimethyl methylphosphonate | Thionyl chloride or phosgene | google.com |
The selective synthesis of the monoester, 4-nitrophenyl methylphosphonate, is also of interest as it can serve as an intermediate for further derivatization. drugbank.com The controlled hydrolysis of this compound can, in principle, yield the monoester, although careful control of pH and reaction time is crucial to prevent complete hydrolysis to methylphosphonic acid. nih.govdtic.mil
Alternatively, selective monoesterification of methylphosphonic acid can be achieved. nih.gov Studies have shown that by carefully selecting the reaction conditions, such as temperature and the nature of the activating reagent, it is possible to favor the formation of the monoester over the diester. researchgate.net For instance, at lower temperatures, the formation of monoesters is often favored. nih.gov
Radiosynthesis and Isotopic Labeling for Advanced Probes
The synthesis of isotopically labeled this compound and its derivatives is crucial for their use as probes in biochemical and medical imaging studies. nih.govunibo.it Isotopic labeling allows for the tracking of the molecule and its metabolites in biological systems.
The introduction of isotopes such as ¹³C, ¹⁴C, ³²P, or ³H can be achieved by using appropriately labeled starting materials in the synthetic schemes described above. For example, the use of [¹³C]-methylphosphonic dichloride or 4-nitro[¹³C₆]phenol would result in the corresponding isotopically labeled product. The synthesis of isotopically labeled organophosphorus compounds is a well-established field, providing access to a wide range of labeled precursors. nih.gov
A notable application of this compound is in the radiosynthesis of positron emission tomography (PET) tracers. For instance, it can serve as a precursor for the synthesis of radiolabeled analogues of nerve agents for in vivo imaging studies.
Radiosynthesis and Isotopic Labeling for Advanced Probes
Incorporation of Other Isotopes for Mechanistic Studies
The use of isotopes other than fluorine-18, such as deuterium (B1214612) (²H), is a powerful tool for elucidating reaction mechanisms. Kinetic Isotope Effects (KIEs) are observed when the rate of a reaction changes upon substitution of an atom with one of its heavier isotopes. These effects provide insight into the rate-determining step of a reaction and the nature of the transition state.
While detailed studies specifically on the incorporation of isotopes other than ¹⁸F into this compound for mechanistic analysis are not extensively available in the public domain, the principles can be understood from related research. For instance, a study on the reactions of general bases and nucleophiles with bis(p-nitrophenyl) methylphosphonate mentions the use of deuterium isotope effects, indicating its relevance in understanding the reaction pathways of this class of compounds. iaea.org
In general, for reactions involving the transfer of a proton, a primary deuterium KIE (kH/kD) greater than 1 is expected if the C-H bond is broken in the rate-determining step. The magnitude of the KIE can provide information about the symmetry of the transition state.
Mechanistic studies on the hydrolysis of related nitrophenyl esters often employ isotopic labeling to understand the role of the solvent and nucleophiles. For example, solvent isotope effects (kH₂O/kD₂O) can distinguish between general-acid or general-base catalysis and specific-acid or specific-base catalysis.
Although specific data tables for the isotopic labeling of this compound (other than ¹⁸F) are not available in the reviewed literature, the established methodologies in physical organic chemistry strongly suggest that such studies would be invaluable for a deeper understanding of its reaction mechanisms with various nucleophiles and under different catalytic conditions.
Mechanistic Investigations of Chemical Reactivity and Degradation Pathways
Hydrolysis Reaction Kinetics
The hydrolysis of bis(4-nitrophenyl) methylphosphonate (B1257008), a reaction of significant interest due to its relevance in biological systems and environmental degradation, proceeds through various catalytic pathways. sigmaaldrich.comnih.gov The stability of this compound is notable, with a half-life of 2000 years in water at 20°C, underscoring the necessity of catalysts for its degradation. researchgate.net
General Base Catalysis in Aqueous Solutions
In aqueous solutions, the hydrolysis of phosphonate (B1237965) esters can be subject to general base catalysis. Studies on related phosphinate esters have shown that imidazole (B134444) can act as a general base catalyst. nih.gov The rate of hydrolysis generally increases with the concentration of the hydroxide (B78521) ion, indicating a nucleophilic attack of the hydroxide ion on the phosphorus atom of the P=O group. nih.gov For aryl methylphosphonates, such as p-nitrophenyl methylphosphonate, the reaction rate is directly influenced by the hydroxide ion concentration. nih.gov
Amine-Catalyzed Hydrolysis Mechanisms
The aminolysis of phosphonate esters has been shown to proceed via a two-term rate law, suggesting a mechanism involving a neutral tetrahedral intermediate. cdnsciencepub.com The breakdown of this intermediate is often catalyzed by a second amine molecule acting as a general base catalyst through proton removal. cdnsciencepub.com For instance, the butylaminolysis of certain esters demonstrates this catalytic effect, which is more pronounced for esters with more basic leaving groups. cdnsciencepub.com In the case of diamines, the catalysis can be intramolecular, where one amine group facilitates the nucleophilic attack of the other. cdnsciencepub.com
Metal-Ion Catalysis of Phosphonate Ester Hydrolysis
Metal ions, particularly lanthanide ions, are exceptionally effective catalysts for phosphonate ester hydrolysis, accelerating the reaction rate by several orders of magnitude. collectionscanada.gc.ca For example, a dinuclear lanthanide (III) complex has demonstrated unprecedented reactivity in the hydrolysis of bis(p-nitrophenyl) phosphate (B84403) (BNPP) at neutral pH. collectionscanada.gc.ca The catalytic mechanism often involves the metal ion activating a coordinated water molecule or hydroxide ion, which then acts as the nucleophile. acs.orgnih.gov In some cases, the metal ion can also activate the phosphorus center through Lewis acidity. acs.orgnih.gov For instance, Zn(II)-cyclen catalyzes the hydrolysis of ethyl p-nitrophenyl phosphate, where the substrate coordinates to the zinc ion and is attacked by a cis-coordinated hydroxide. nih.gov Similarly, Europium(III) has been shown to catalyze the hydrolysis of p-nitrophenyl phosphate, with evidence suggesting a late transition state or interaction of the metal ion with the nitro group. nih.gov
| Metal Ion/Complex | Substrate | Conditions | Rate Enhancement/Observations |
| Dinuclear Lanthanide(III) complex | Bis(p-nitrophenyl) phosphate (BNPP) | pH 7.0, 25°C | Unprecedented reactivity. collectionscanada.gc.ca |
| Zn(II)-cyclen | Ethyl p-nitrophenyl phosphate | pH 8.5, 80°C | Suggests an earlier transition state. nih.gov |
| Eu(III) | p-Nitrophenyl phosphate | pH 6.5, 50°C | Large 15N isotope effect suggests a late transition state. nih.gov |
| Ce(IV)-substituted Keggin POM | 4-Nitrophenyl phosphate (NPP) | pD 6.4, 50°C | k_obs = (5.31 ± 0.06) × 10⁻⁶ s⁻¹. nih.gov |
Micellar Effects on Reaction Kinetics and Mechanisms
Micelles can significantly influence the rate of hydrolysis reactions by concentrating reactants and providing a distinct reaction environment. govtsciencecollegedurg.ac.intandfonline.com The catalytic effect of micelles stems from the partitioning of reactants between the bulk aqueous phase and the micellar pseudophase. govtsciencecollegedurg.ac.innih.gov For instance, the hydrolysis of bis(p-nitrophenyl) phosphate (BNPP) catalyzed by Schiff base Mn(III) complexes is significantly faster in Gemini 16-6-16 micellar medium compared to other surfactants like CTAB and LSS. ias.ac.in This enhancement is attributed to the superior surface activity of the Gemini surfactant. ias.ac.in The presence of surfactants can alter reaction kinetics through both hydrophobic and electrostatic interactions with the substrate. researchgate.net While cationic micelles can accelerate reactions involving nucleophilic attack by hydroxide ions by concentrating both the substrate and the nucleophile, non-ionic micelles might inhibit the reaction due to a lower affinity of the hydroxide ion for the hydrophobic micellar phase. nih.gov
Nucleophilic Substitution at the Phosphorus Center
Nucleophilic substitution at the phosphorus atom is a fundamental reaction of phosphonate esters. These reactions can proceed through different mechanistic pathways, largely dependent on the nature of the nucleophile, the substrate, and the reaction conditions. thieme-connect.de
Pathways of Nucleophilic Attack
Nucleophilic substitution reactions at a tetracoordinate phosphorus center can occur via two primary mechanisms: a concerted, S_N2-type process or a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. sapub.orgyoutube.com
In the concerted mechanism , bond formation with the incoming nucleophile and bond cleavage with the leaving group occur simultaneously through a single pentacoordinate transition state. sapub.org This pathway is often associated with inversion of configuration at the phosphorus center.
The stepwise addition-elimination (A-E) mechanism involves the formation of a trigonal bipyramidal pentacoordinate intermediate. youtube.commdpi.com The stereochemical outcome of this pathway is more complex and depends on the relative stabilities and interconversion of the possible intermediates. mdpi.com The aminolysis of some phosphinate esters in aprotic solvents is believed to proceed through such a zwitterionic pentacoordinate intermediate, with the breakdown of this intermediate being the rate-determining step. cdnsciencepub.com
The choice between these pathways can be influenced by factors such as the basicity of the nucleophile. For example, in the pyridinolysis of certain phosphate esters, a change from a concerted mechanism for weakly basic pyridines to a stepwise mechanism for more basic pyridines has been observed. sapub.org
Brønsted-Type Nucleophilicity Correlations
The reaction of Bis(4-nitrophenyl) methylphosphonate with various nucleophiles has been a subject of detailed kinetic studies. The relationship between the nucleophilicity of the attacking species and the reaction rate is often analyzed using a Brønsted-type correlation, which plots the logarithm of the rate constant (log k) against the pKa of the conjugate acid of the nucleophile.
For the aminolysis of related esters, such as methyl 4-nitrophenyl carbonate, a biphasic Brønsted-type plot has been observed for reactions with secondary alicyclic amines. nih.gov This plot exhibits a change in the slope (β value) from a lower value at high pKa to a higher value at low pKa, indicating a change in the rate-determining step. nih.gov A similar biphasic plot is seen in the aminolysis of S-4-nitrophenyl thiobenzoate in a dimethyl sulfoxide (B87167) (DMSO)-water mixture, where the Brønsted coefficient (βnuc) decreases as the basicity of the amine increases. koreascience.kr This is consistent with a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.govkoreascience.kr
In the case of reactions of this compound with general bases and nucleophiles, a linear Brønsted-type plot is often indicative of a single mechanism governing the reaction series. For instance, the reactions of quinuclidines with methyl 2,4-dinitrophenyl carbonate show a linear Brønsted plot with a β value of 0.51, which is consistent with a concerted mechanism. nih.gov
Table 1: Representative Brønsted Parameters for Reactions of Related Esters
| Reactant | Nucleophile | Solvent | β value(s) | Proposed Mechanism |
| Methyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines | Aqueous | 0.3 and 1.0 | Stepwise with change in RDS |
| S-4-Nitrophenyl thiobenzoate | Alicyclic Secondary Amines | 20 mol % DMSO/H₂O | 0.94 to 0.34 | Stepwise with change in RDS |
| Methyl 2,4-dinitrophenyl carbonate | Quinuclidines | Aqueous | 0.51 | Concerted |
This table presents data for structurally related esters to illustrate the application of Brønsted-type correlations in mechanistic elucidation. Specific Brønsted data for this compound was not available in the searched literature.
Solvent Isotope Effects and Transition State Elucidation
Solvent isotope effect studies, particularly the determination of the kinetic isotope effect (KIE) when replacing H₂O with D₂O, are powerful tools for elucidating the transition state structure of hydrolysis and other reactions. For organophosphate compounds, the magnitude of the solvent deuterium (B1214612) isotope effect can provide evidence for the role of water in the rate-determining step.
In the hydrolysis of phosphomonoesters, small deuterium solvent isotope effects have been observed, which are consistent with the solvolysis of phosphoramidates. nih.gov The reaction between ethyl bis-(4-nitrophenyl)acetate and tetramethylguanidine shows a primary deuterium isotope effect (kH/kD) of 3.4 at 25 °C, indicating that proton transfer is part of the rate-determining step. rsc.org For the reactions of organophosphorylated acetylcholinesterase, solvent D₂O isotope effects of around 1.0 were observed for the aging reaction, suggesting that proton transfer is not rate-limiting in that step. mdpi.com However, for the reactivation step involving 2-PAM, solvent D₂O isotope effects of 1.7 to 2.0 were consistent with a rate-limiting proton transfer. mdpi.com
The study of reactions involving Bis(p-nitrophenyl) methylphosphonate has also utilized deuterium isotope effects to probe the mechanism. acs.org The magnitude of the kH/kD ratio can help to distinguish between different possible transition states. A significant primary kinetic isotope effect suggests that a bond to the isotopically labeled atom is being broken in the rate-determining step. princeton.edu
Table 2: Solvent Deuterium Isotope Effects for Related Reactions
| Reaction | Substrate/Intermediate | kH₂O/kD₂O | Interpretation |
| Aging of organophosphorylated AChE | Diethylphosphorylated AChE | ~1.0 | Proton transfer not rate-limiting |
| Reactivation of organophosphorylated AChE | Dimethylphosphorylated AChE with 2-PAM | 2.0 | Rate-limiting proton transfer |
| Reactivation of organophosphorylated AChE | Diethylphosphorylated AChE with 2-PAM | 1.7 | Rate-limiting proton transfer |
| Proton transfer | Ethyl bis-(4-nitrophenyl)acetate with tetramethylguanidine | 3.4 | Proton transfer is rate-determining |
This table provides examples of solvent isotope effects in related systems to demonstrate their utility in mechanistic studies.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry provides a powerful avenue for investigating the reaction mechanisms of organophosphorus compounds at a molecular level. Methods such as Density Functional Theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM) approaches can be used to model the potential energy surface of a reaction, identify transition states, and calculate activation energies.
For instance, computational studies on the hydrolysis of dibutyl-4-nitrophenyl phosphate in the active site of phosphotriesterase have shown a stepwise mechanism. researchgate.net The reaction begins with a nucleophilic attack by a hydroxide anion on the phosphorus atom, leading to a pentacoordinated phosphorus intermediate. This is followed by the breaking of the P-O bond to the leaving group. researchgate.net
Computational methods have also been used in conjunction with experimental data, such as Hammett plots, to correlate the electronic properties of substrates with their reaction rates. For a series of para-substituted 4-nitrophenyl benzoate (B1203000) esters, computational studies showed a correlation between the hydrolytic rates and the charge density on the carbonyl carbon, rather than the binding affinity of the substrate to the enzyme. semanticscholar.org This highlights the potential of combining computational and experimental approaches to gain a deeper understanding of the factors governing the reactivity of compounds like this compound.
Enzymatic Interactions and Biochemical Research Models
Interaction with Cholinesterase Enzymes
Bis(4-nitrophenyl) methylphosphonate (B1257008) serves as a key compound for investigating the function and inhibition of cholinesterase enzymes, which are crucial for nerve function.
The primary mechanism by which organophosphorus compounds, including Bis(4-nitrophenyl) methylphosphonate, exert their biological effects is through the inhibition of acetylcholinesterase (AChE). This inhibition occurs via a process known as phosphonylation, where the phosphonate (B1237965) moiety is covalently attached to a serine residue within the active site of the enzyme. acs.orgresearchgate.net This effectively inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine.
Research into the phosphonylation of AChE by derivatives related to this compound has utilized techniques such as β-deuterium secondary isotope effects to probe the transition state of the reaction. These studies indicate an increase in the force constants for the C-L (where L is H or D) bonds adjacent to the phosphorus atom at the transition state. acs.org This trend is more pronounced in the AChE reaction compared to simpler chemical models like imidazole-catalyzed hydrolysis, suggesting a more sterically compressed structure at the transition state for the enzymatic reaction. acs.org This compression is a key feature of the enzyme's catalytic mechanism, which is exploited by the phosphonate inhibitor.
This compound and its derivatives also interact with butyrylcholinesterase (BChE), another important cholinesterase found in plasma and various tissues. nih.gov However, the sensitivity of BChE to these inhibitors is generally lower than that of AChE. For instance, surrogates of the nerve agent VX, which are synthesized from this compound, are 10 to 20-fold weaker inhibitors of human BChE (HuBChE) than of human AChE (HuAChE). nih.gov In contrast, surrogates of sarin (B92409) show a smaller difference in inhibitory potency between the two enzymes, being only 4.5 to 5.5-fold weaker inhibitors of HuBChE. nih.gov The greater steric accommodation within the active site of BChE may account for these differences in inhibition kinetics. nih.gov
The interaction between phosphonate inhibitors and cholinesterases often exhibits stereoselectivity, meaning that the enzyme preferentially binds to one stereoisomer of the inhibitor over the other. While direct studies on the stereoisomers of this compound itself are not extensively detailed in the provided context, research on closely related chiral 4-nitrophenyl methylphosphonate esters demonstrates this principle clearly. researchgate.net
For example, the levorotatory enantiomers of 4-nitrophenyl 4-X-phenacyl methylphosphonate esters show significantly greater inactivation rates for serine proteases like human factor Xa and thrombin compared to their dextrorotatory counterparts. researchgate.net This favoritism for one enantiomer highlights the highly specific three-dimensional structure of the enzyme's active site, which dictates the binding affinity and reactivity of the inhibitor. This principle of stereoselectivity is fundamental to understanding the molecular basis of enzyme inhibition by chiral organophosphorus compounds.
A critical application of this compound in biochemical research is its use as a precursor for the synthesis of chemical surrogates for highly toxic organophosphorus nerve agents, such as sarin and VX. nih.govoup.com These surrogates are designed to have the same phosphorylating moiety as the actual nerve agents, allowing them to form identical adducts with cholinesterases. oup.com However, they are synthesized to be less volatile and less toxic, making them safer to handle in a laboratory setting. oup.com
For example, organophosphate surrogates for VX and sarin can be prepared from this compound by coupling it with the requisite alcohol or fluoro-alcohol. nih.gov These surrogates have proven invaluable for studying the mechanisms of cholinesterase inhibition and for the development and testing of potential antidotes, known as reactivators, without the extreme hazards associated with live agent use. nih.govoup.com
Table 1: Inhibition of Human Cholinesterases by Nerve Agent Surrogates Derived from this compound This table is interactive. You can sort and filter the data.
| Surrogate Type | Target Enzyme | Relative Potency vs. AChE | Fold Weaker Inhibition vs. AChE |
|---|---|---|---|
| VX Surrogates | HuBChE | Weaker | 10 to 20-fold |
| Sarin Surrogates | HuBChE | Weaker | 4.5 to 5.5-fold |
Inhibition of Other Phosphoesterase Enzymes
The reactivity of this compound is not limited to cholinesterases; it also serves as an inhibitor for other enzymes that hydrolyze phosphate (B84403) esters.
This compound has been shown to be a potent and irreversible inhibitor of porcine pancreatic lipase (B570770). The reaction of the enzyme with this compound leads to a complete loss of its ability to hydrolyze its natural substrate, tributyrin (B1683025). nih.gov
Table 2: Effect of this compound on Pancreatic Lipase This table is interactive. You can sort and filter the data.
| Feature | Observation | Implication |
|---|---|---|
| Inhibition | Complete and irreversible | Covalent modification of the enzyme |
| Activity on Tributyrin | Abolished | Loss of primary lipase function |
| Activity on p-Nitrophenyl Acetate | Unchanged | Catalytic site for small substrates is distinct from the inhibited site |
| Hydrophobic Interface Binding | Lost | The modified site is crucial for substrate interface recognition |
| Modified Residue (Presumed) | Tyrosine 49 | Tyr 49 is part of the interface recognition site |
Protein Phosphatase-1 Catalysis and Substrate Promiscuity
Protein Phosphatase-1 (PP1), a crucial enzyme in cellular signaling, demonstrates notable catalytic promiscuity by efficiently hydrolyzing this compound, a substrate that deviates from its natural phosphate monoester targets. researchgate.netpnas.org This capacity to act on a phosphonate substrate, where a phosphoryl oxygen is replaced by a methyl group, has been a subject of detailed mechanistic studies.
Research has shown that the γ-isoform of PP1 (PP1γ) exhibits only a minor decrease in activity when cleaving 4-nitrophenyl methylphosphonate (4NPMP) compared to its natural substrate, 4-nitrophenyl phosphate (4NPP). researchgate.net This is in stark contrast to other phosphatases, such as alkaline phosphatase, which show a much more significant drop in efficiency with similar phosphonate substrates. researchgate.net The catalytic proficiency of PP1γ is underscored by the fact that it achieves second-order rate accelerations for the hydrolysis of various substrates, including aryl methylphosphonates, that fall within a relatively narrow range of 10¹¹ to 10¹³. pnas.org
Kinetic studies and linear free energy relationships have provided a deeper understanding of the transition state during PP1-catalyzed hydrolysis. The Brønsted βlg value, which measures the sensitivity of the reaction rate to the pKa of the leaving group, is similar for the enzymatic hydrolysis of both aryl methylphosphonates (-0.30) and aryl phosphate monoesters (-0.32). researchgate.net This similarity suggests that the transition states for the enzymatic hydrolysis of these two distinct classes of substrates are remarkably alike, despite differences in their uncatalyzed hydrolysis mechanisms. researchgate.net
Kinetic isotope effect (KIE) data further supports the notion of a similar, loose transition state in the PP1 active site for both substrate types, characterized by partial neutralization of the charge on the leaving group. researchgate.net The cumulative evidence indicates that the PP1 active site is highly adaptable, capable of accommodating variations in substrate geometry to facilitate efficient catalysis. researchgate.netpnas.org This tolerance allows the enzyme to stabilize the transition states of a range of substrates, leading to its observed promiscuity.
Table 1: Comparative Kinetic Parameters for PP1-Catalyzed Hydrolysis
| Substrate | Brønsted βlg (Enzymatic) | Brønsted βlg (Alkaline Hydrolysis) | Notes |
|---|---|---|---|
| Aryl Phosphate Monoesters | -0.32 | -1.23 | Indicates a significant difference between enzymatic and non-enzymatic transition states. researchgate.net |
| Aryl Methylphosphonates | -0.30 | -0.69 | Shows a much more similar transition state in the enzyme active site compared to solution. researchgate.net |
Catalytic Antibody (Abzyme) Binding and Specificity
The principles of transition-state theory have been successfully applied to generate catalytic antibodies, or abzymes, capable of hydrolyzing phosphonate esters. This is achieved by immunizing an animal with a stable analog that mimics the geometry and charge of the transition state of the desired reaction. scripps.edulibretexts.org For the hydrolysis of a compound like this compound, a phosphonate transition-state analog would be designed and used as a hapten to elicit an immune response. researchgate.netnih.gov
The transition state for the hydrolysis of phosphonates is believed to be a pentacoordinate species, often with a trigonal bipyramidal geometry. nih.gov Consequently, stable molecules that adopt this structure can serve as effective transition-state analogs. The resulting antibodies are selected for their ability to bind tightly to this analog, and by extension, to the actual transition state of the hydrolysis reaction. This binding lowers the activation energy of the reaction, leading to catalysis. scripps.edu
The specificity of these abzymes is a direct consequence of the structure of the hapten used for immunization. An antibody generated against a transition-state analog of this compound would be expected to exhibit high specificity for this substrate. The binding pocket of the abzyme is shaped to be complementary to the transition state of the specific reaction it was designed to catalyze. pnas.org While over 50 antibodies with esterolytic activity have been developed using phosphonate transition-state analogs, the specificity for each is dictated by the precise structure of the hapten. pnas.org
Research has demonstrated the successful generation of monoclonal antibodies that can hydrolyze various organophosphorus esters, including phosphonates and phosphate monoesters. nih.govacs.org These studies confirm that by presenting the immune system with a molecule that mimics the high-energy intermediate of a chemical reaction, it is possible to produce antibodies that function as catalysts for that specific transformation. The catalytic efficiency of these abzymes is a testament to the remarkable specificity and binding energy of the antibody-antigen interaction.
Table 2: Principles of Catalytic Antibody Generation for Phosphonate Hydrolysis
| Step | Description | Key Concept |
|---|---|---|
| 1. Hapten Design | A stable molecule mimicking the pentacoordinate transition state of this compound hydrolysis is synthesized. | Transition-State Analogy scripps.edulibretexts.org |
| 2. Immunization | The transition-state analog (hapten) is conjugated to a carrier protein and used to immunize an animal. | Immune Response Elicitation nih.gov |
| 3. Antibody Selection | Monoclonal antibodies are screened for their ability to bind to the hapten and catalyze the hydrolysis of the target substrate. | Specificity and Catalytic Activity |
| 4. Catalysis | The selected antibody binds to and stabilizes the true transition state of the hydrolysis reaction, accelerating the rate of product formation. | Lowering Activation Energy scripps.edu |
Spectroscopic and Structural Characterization in Mechanistic and Synthetic Studies
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of bis(4-nitrophenyl) methylphosphonate (B1257008). ¹H, ¹³C, and ³¹P NMR each provide unique and complementary information about the molecule's framework.
¹H NMR spectra reveal the environment of the hydrogen atoms. For bis(4-nitrophenyl) methylphosphonate, the aromatic protons on the two p-nitrophenyl groups typically appear as two distinct doublets, a result of coupling to adjacent protons on the benzene (B151609) ring. nih.govnasa.gov The methyl protons attached directly to the phosphorus atom also show a characteristic signal, which is split into a doublet due to coupling with the phosphorus nucleus (²JHP). nih.gov
¹³C NMR provides information about the carbon skeleton. The spectrum shows distinct signals for the methyl carbon and the four unique carbons of the p-nitrophenyl groups (ipso, ortho, meta, and para to the phosphonate (B1237965) ester linkage). nih.gov The methyl carbon signal exhibits a large coupling constant with the phosphorus atom (¹JCP), a characteristic feature of a direct P-C bond. nih.gov
³¹P NMR is particularly informative for organophosphorus compounds, as it directly probes the phosphorus nucleus. This compound exhibits a single resonance in its proton-decoupled ³¹P NMR spectrum, with a chemical shift that is characteristic of an alkylphosphonate diester. nih.govnasa.gov The precise chemical shift can vary slightly depending on the solvent used. nih.govnasa.gov
Detailed NMR data for this compound in different deuterated solvents are presented below.
Interactive Table: NMR Spectroscopic Data for this compound
| Spectrum | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Assignment | Reference |
|---|---|---|---|---|---|
| ¹H NMR | CDCl₃ | 8.22 | d, J = 9.29 | Aromatic (4H) | nih.gov |
| CDCl₃ | 7.37 | d, J = 9.29 | Aromatic (4H) | nih.gov | |
| CDCl₃ | 1.95 | d, J = 17.71 | P-CH₃ (3H) | nih.gov | |
| DMSO | 8.27 | d | Aromatic (4H) | nasa.gov | |
| DMSO | 7.49 | d | Aromatic (4H) | nasa.gov | |
| DMSO | 2.05, 2.22 | s | P-CH₃ (3H) | nasa.gov | |
| ¹³C NMR | CDCl₃ | 154.53 | Aromatic (C-O) | nih.gov | |
| CDCl₃ | 145.08 | Aromatic (C-NO₂) | nih.gov | ||
| CDCl₃ | 125.88 | Aromatic (CH) | nih.gov | ||
| CDCl₃ | 121.11 | Aromatic (CH) | nih.gov | ||
| CDCl₃ | 12.62 | d, JCP = 144.25 | P-CH₃ | nih.gov | |
| ³¹P NMR | CDCl₃ | 25.34 | P | nih.gov |
Mass Spectrometry (MS and ESI-MS) for Structural Confirmation
Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides highly accurate mass measurements that can validate the molecular formula.
For this compound (C₁₃H₁₁N₂O₇P), the calculated monoisotopic mass is 338.0304 Da. nih.gov Experimental HRMS analysis shows a protonated molecule ([M+H]⁺) at m/z 339.0307, which is consistent with the expected formula. nih.gov Liquid chromatography coupled with mass spectrometry (LC/MS) has also been used, showing a peak at m/z = 337, which likely corresponds to the deprotonated molecule ([M-H]⁻). nasa.gov
ESI-MS is particularly well-suited for the analysis of polar, non-volatile compounds like organophosphorus esters and their degradation products. acs.orgnih.gov Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing further structural information based on the observed fragmentation patterns, which often involve characteristic losses related to the organophosphorus core and its substituents. nih.gov
X-ray Crystallography of Analogues and Related Phosphonates for Structural Insights
While a specific X-ray crystal structure for this compound was not found in the reviewed literature, X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of crystalline solids. lookchem.com For related organophosphorus compounds and phosphonate analogues, this technique provides precise measurements of bond lengths, bond angles, and torsional angles. lookchem.com
This structural information is invaluable for understanding stereochemistry, particularly at the chiral phosphorus center in asymmetrically substituted phosphonates. lookchem.com In studies involving the synthesis of phosphonate analogues, single crystals suitable for X-ray diffraction analysis are often grown to unambiguously confirm the molecular structure and stereochemical configuration of the products. lookchem.com These structural insights are crucial for interpreting reaction mechanisms and structure-activity relationships.
UV-Vis Spectroscopy for Kinetic Monitoring
UV-Visible (UV-Vis) spectroscopy is a widely used and effective technique for monitoring the kinetics of reactions involving this compound, particularly its hydrolysis. researchgate.net The principle of this method relies on the spectral properties of the hydrolysis product, 4-nitrophenol (B140041) (or its conjugate base, 4-nitrophenolate).
The phosphonate ester itself does not significantly absorb light in the visible region. However, upon hydrolysis, one or both of the 4-nitrophenyl groups are released as 4-nitrophenol. rsc.orgnih.gov In neutral or basic solutions (typically pH > 7), 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, which is a bright yellow species with a strong absorbance maximum around 400-405 nm. rsc.orgmystudies.com
By monitoring the increase in absorbance at this wavelength over time, the rate of formation of the 4-nitrophenolate product can be quantified. rsc.org This allows for the determination of kinetic parameters, such as reaction rates and enzyme kinetic constants (KM and Vmax), for the hydrolysis reaction. mystudies.comrsc.org This method is frequently employed to study the activity of enzymes and synthetic catalysts that promote the cleavage of phosphate (B84403) and phosphonate esters. rsc.orgmystudies.comnih.gov
Advanced Research Applications and Methodological Contributions
Development of Positron Emission Tomography (PET) Tracers
While direct application of Bis(4-nitrophenyl) methylphosphonate (B1257008) as a Positron Emission Tomography (PET) tracer is not extensively documented in primary literature, its structural motifs are relevant to the design and synthesis of related imaging agents. Organophosphorus compounds are of significant interest in the development of PET tracers, particularly for imaging the in vivo activity of enzymes like acetylcholinesterase (AChE), which are crucial in neurological processes.
The general strategy involves incorporating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into an organophosphonate structure that can selectively bind to a biological target. For instance, researchers have successfully synthesized ¹⁸F-labeled organophosphates to serve as PET tracers for imaging AChE activity in the brain. The 4-nitrophenyl group, present in Bis(4-nitrophenyl) methylphosphonate, is a common leaving group in the synthesis of such tracers, facilitating the introduction of the radiolabel. The underlying principle is that the rate of the tracer's hydrolysis upon interaction with the target enzyme can be quantified and imaged, providing a measure of enzyme activity. Although this compound itself is not the final imaging agent, its chemistry informs the synthesis of novel PET probes for neuroimaging and other diagnostic applications.
Model Substrate for Organophosphorus Reaction Studies
This compound has proven to be an effective model substrate for investigating the mechanisms of organophosphorus reactions, particularly in the context of enzyme inhibition. A notable study demonstrated the complete and irreversible inhibition of porcine pancreatic lipase (B570770) by this compound. nih.gov The reaction, conducted at pH 7.5 and 25°C, highlighted the compound's utility in probing enzyme active sites. nih.gov
In this research, the interaction between this compound and the lipase led to a complete loss of the enzyme's ability to hydrolyze its natural substrate, a tributyrin (B1683025) emulsion. nih.gov Interestingly, the modified enzyme's activity on a different, smaller substrate, p-nitrophenyl acetate, remained unchanged. nih.gov This differential effect suggested a specific mode of interaction. Further investigation revealed that the modified enzyme lost its ability to bind to hydrophobic interfaces, a critical step in its catalytic cycle. nih.gov The study concluded that a specific tyrosine residue (Tyr 49) was the likely site of modification by the methylphosphonyl group from this compound, implicating this residue in the crucial interface recognition site of pancreatic lipase. nih.gov
The use of this compound in such studies provides valuable insights into enzyme mechanisms and the specific roles of active site residues. The release of the 4-nitrophenolate (B89219) ion upon reaction can also be monitored spectrophotometrically, offering a convenient method for tracking reaction kinetics.
| Enzyme Study with this compound | Key Findings |
| Enzyme | Porcine Pancreatic Lipase |
| Effect | Complete and irreversible inhibition |
| Mechanism | Modification of a key tyrosine residue (Tyr 49) |
| Functional Impact | Loss of binding to hydrophobic interfaces |
| Significance | Elucidation of the role of specific amino acid residues in enzyme function |
Precursor in the Synthesis of Biologically Active Phosphonates
The chemical structure of this compound makes it a useful precursor in the synthesis of more complex, biologically active phosphonates. The two 4-nitrophenyl groups are excellent leaving groups, allowing for the facile introduction of other functionalities onto the phosphorus center through nucleophilic substitution reactions. This property is particularly valuable in the development of enzyme inhibitors.
One significant application is in the synthesis of inhibitors for acetylcholinesterase (AChE), an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. Dysregulation of AChE is implicated in neurological disorders such as Alzheimer's disease, making the development of potent and selective AChE inhibitors a major focus of pharmaceutical research. This compound can serve as a starting material for creating a library of phosphonate (B1237965) derivatives to be screened for AChE inhibitory activity. By reacting it with various nucleophiles, researchers can systematically modify the structure to optimize binding affinity and selectivity for the enzyme's active site. This approach has been instrumental in generating novel compounds with potential therapeutic value. nih.gov
Investigation of Enzyme Reactivator Efficacy (Academic Context)
In the academic study of organophosphate poisoning and its treatment, compounds like this compound serve as important tools for evaluating the effectiveness of enzyme reactivators. Organophosphate nerve agents and pesticides exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE). The standard treatment involves the administration of an oxime reactivator, which functions by displacing the organophosphorus moiety from the enzyme's active site, thereby restoring its function.
To assess the efficacy of new or existing reactivators, researchers require a reliable method to create the inhibited enzyme in a controlled laboratory setting. This compound can be used to inactivate AChE in vitro. The resulting methylphosphonylated enzyme mimics the state of the enzyme after exposure to certain nerve agents. This inhibited enzyme can then be incubated with various oxime reactivators, and the rate of recovery of AChE activity can be measured.
Emerging Research Frontiers and Future Directions
Exploration of Novel Catalytic Systems for Phosphonate (B1237965) Hydrolysis
The cleavage of the P-O bond in phosphonate esters like bis(4-nitrophenyl) methylphosphonate (B1257008) is a reaction of fundamental importance, with implications ranging from environmental remediation to the development of therapeutic agents. While the hydrolysis of similar compounds such as bis(4-nitrophenyl) phosphate (B84403) (BNPP) has been studied extensively, current research is pushing the boundaries to discover and engineer more efficient and selective catalysts.
Recent advancements have focused on the use of metal ions and their complexes as catalysts. Lanthanide ions, for instance, have demonstrated significant catalytic activity in the hydrolysis of phosphate esters due to their strong Lewis acidity. nii.ac.jp Studies on the hydrolysis of bis(2,4-dinitrophenyl) phosphate (BDNPP) have shown that dinuclear lanthanide complexes can be particularly effective. researchgate.net The formation of dinuclear lanthanide ion complexes with hydroxo ligands has been shown to be crucial for the catalytic effect. researchgate.net Researchers are also exploring the use of metalloenzyme mimics, which are synthetic molecules that replicate the function of natural enzymes. nih.gov These artificial enzymes offer the potential for high catalytic efficiency and selectivity under mild conditions. For example, new metallomicellar systems containing cerium(III) and a macrocyclic polyamine ligand have been shown to have high stability and excellent catalytic function in the hydrolysis of BNPP. researchgate.net
Another promising area is the development of heterogeneous catalytic systems. These systems, where the catalyst is in a different phase from the reactants, offer advantages such as easy separation and reusability. uq.edu.au Strategies include supporting metal complexes on materials like polymers, silica, and magnetic nanoparticles. uq.edu.au For instance, the hydrolysis of BNPP by a Cu(II) bipyridine complex was enhanced 1,000-fold when attached to gold nanoparticles and irradiated with a green laser. rsc.org The development of such photo-enhanced catalytic systems opens up new possibilities for controlling reaction rates with high precision.
Future research in this area will likely focus on the design of even more sophisticated catalysts with tailored properties. This includes the development of multi-functional catalysts that can perform multiple tasks in a single system and the use of high-throughput screening methods to rapidly discover new and improved catalytic systems. mdpi.com
Advanced Computational Modeling for Structure-Activity Relationships
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into the relationship between the structure of a molecule and its chemical reactivity. In the context of bis(4-nitrophenyl) methylphosphonate, advanced computational modeling is being used to understand its hydrolysis mechanisms and to guide the design of new, related compounds with specific properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this research. QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological or chemical activity. For phosphonates, QSAR studies have demonstrated that the polarity and topology of the molecules are important parameters affecting their binding energy and inhibitory ability against certain enzymes. nih.govnih.gov These studies can help predict the reactivity of new phosphonate derivatives before they are synthesized, saving time and resources. nih.govnih.gov
Molecular docking is another powerful computational technique that is being applied to phosphonates. Docking simulations predict how a molecule binds to a receptor, such as the active site of an enzyme. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the binding affinity. nih.govnih.gov For example, docking studies on a series of aminophosphonates have provided insights into their anticancer activity. nih.gov
The combination of QSAR and molecular docking allows for a comprehensive understanding of the factors that govern the reactivity of phosphonates. These computational approaches are not only used to study existing compounds but also to design new ones with enhanced or specific activities. Future directions in this field will likely involve the use of more sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to provide even more accurate predictions of chemical reactivity.
Design of Next-Generation Organophosphorus Probes
Organophosphorus compounds, including phosphonates, are being increasingly utilized in the design of chemical probes for detecting and imaging biological molecules and processes. nih.govnih.gov These probes are often designed to react with a specific target, leading to a detectable signal, such as a change in fluorescence. mdpi.comrsc.org
A significant area of research is the development of fluorescent probes for the detection of organophosphorus compounds themselves, which is important for environmental monitoring and food safety. mdpi.comnih.gov These probes often work by a mechanism where the organophosphorus compound reacts with the probe, causing a change in its fluorescent properties. nih.gov For example, peptide-based fluorescent probes have been developed that show an enhanced fluorescence signal upon reacting with organophosphorus pesticides. nih.gov
Furthermore, the phosphonate group itself can be incorporated into the structure of probes designed to target specific enzymes. The fluorophosphonate moiety, for instance, is a key component of activity-based protein profiling (ABPP) probes used to study serine hydrolases. nih.gov These probes covalently bind to the active site of the enzyme, allowing for their detection and quantification. uantwerpen.be Researchers are continuously working on improving the synthesis of these probes to increase their efficiency and applicability. nih.gov
The future of organophosphorus probes lies in the creation of more sophisticated and versatile tools. This includes the development of probes that can target specific organelles within a cell, allowing for the study of biological processes with high spatial resolution. rsc.org Additionally, there is a growing interest in creating "smart" probes that can respond to multiple stimuli or that can be activated by light, providing greater control over their function. rsc.org The continued development of novel phosphonate-based probes will undoubtedly play a crucial role in advancing our understanding of complex biological systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for bis(4-nitrophenyl) methylphosphonate, and how do reaction conditions influence purity and yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution between methylphosphonic dichloride and 4-nitrophenol in anhydrous solvents (e.g., THF or DCM) under inert atmosphere. Stoichiometric ratios (e.g., 1:2 for dichloride to phenol) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis. Purification involves recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients. Impurity profiles (e.g., unreacted phenol or phosphonate byproducts) should be verified via HPLC or NMR .
Q. How is this compound utilized in enzymatic inhibition studies, particularly for acetylcholinesterase (AChE)?
- Methodology : The compound acts as a pseudo-substrate for AChE, mimicking organophosphorus nerve agents. Kinetic assays measure inhibition constants (Ki) using Ellman’s method, where residual AChE activity is quantified via hydrolysis of acetylthiocholine. Reaction conditions (pH 7.4, 25°C) and pre-incubation time (10–30 min) are optimized to ensure steady-state kinetics. Data contradictions may arise from enzyme source variations (e.g., human vs. electric eel AChE) or interference from 4-nitrophenol byproducts, requiring spectrophotometric correction at 405 nm .
Q. What spectrophotometric techniques are employed to monitor hydrolysis kinetics of this compound?
- Methodology : Hydrolysis is tracked via UV-Vis spectroscopy by measuring 4-nitrophenol release at 400–410 nm. Buffers (e.g., HEPES, pH 7.5) and ionic strength are standardized to avoid spectral interference. Pseudo-first-order rate constants (kobs) are derived under excess water conditions. Confounding factors include photodegradation of the nitrophenyl group, necessitating dark controls and quartz cuvettes for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
